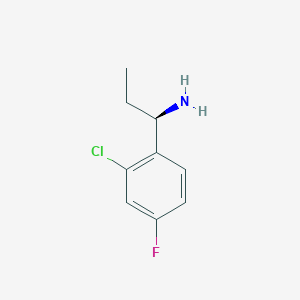(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine
CAS No.:
Cat. No.: VC17345621
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11ClFN |
|---|---|
| Molecular Weight | 187.64 g/mol |
| IUPAC Name | (1R)-1-(2-chloro-4-fluorophenyl)propan-1-amine |
| Standard InChI | InChI=1S/C9H11ClFN/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
| Standard InChI Key | GVJTXLAYOVNJFX-SECBINFHSA-N |
| Isomeric SMILES | CC[C@H](C1=C(C=C(C=C1)F)Cl)N |
| Canonical SMILES | CCC(C1=C(C=C(C=C1)F)Cl)N |
Introduction
Chemical Identity and Structural Features
The IUPAC name of the compound, (R)-1-(2-chloro-4-fluorophenyl)propan-1-amine, reflects its stereochemistry and substitution pattern. Its molecular formula is C₉H₁₁ClFN, with a molecular weight of 187.64 g/mol (calculated from isotopic composition) . The structure features a primary amine group attached to a chiral carbon, which is further bonded to a 2-chloro-4-fluorophenyl aromatic ring. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent biological activity or physicochemical behavior.
Stereochemical Considerations
The chiral center arises from the substitution pattern at the propan-1-amine moiety. The Cahn-Ingold-Prelog priority rules assign the highest priority to the phenyl group, followed by the amine, methyl group, and hydrogen atom, resulting in the (R)-designation. Enantiomeric purity is critical for applications in asymmetric synthesis or pharmaceuticals, necessitating chiral resolution techniques or enantioselective synthesis.
Molecular Representation
The SMILES notation for the compound is CC@HN, explicitly denoting the (R)-configuration. The InChIKey, a hashed version of the International Chemical Identifier, is SMLGKDUSSBCQSF-MRVPVSSYSA-N , which facilitates database searches and structural comparisons.
Synthesis and Manufacturing
While no direct synthesis route for (R)-1-(2-chloro-4-fluorophenyl)propan-1-amine is documented in the provided sources, plausible methodologies can be inferred from analogous compounds.
Chiral Resolution
Racemic mixtures of the amine can be resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid). The (R)-enantiomer’s solubility differences allow for selective crystallization.
Physicochemical Properties
The compound’s properties are influenced by its aromatic substituents and amine functionality:
The electron-withdrawing chloro and fluoro groups reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitution reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume